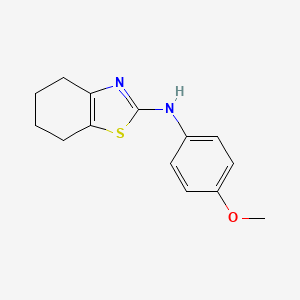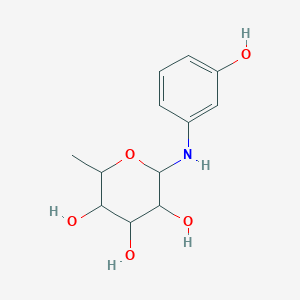![molecular formula C19H22N2O B5574338 N-[4-(diethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5574338.png)
N-[4-(diethylamino)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.173213330 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on derivatives similar to N-[4-(diethylamino)phenyl]-3-phenylacrylamide has shown potential in the development of antitumor agents. Studies have focused on the synthesis and evaluation of compounds for their ability to intercalate DNA, which is a mechanism that can inhibit tumor growth. For example, derivatives have been synthesized and evaluated for in vivo antitumor activity, demonstrating that specific structural modifications can enhance solid tumor activity (Atwell, Baguley, & Denny, 1989).
Inhibitory Effects on Enzymatic Activity
Some derivatives have been studied for their inhibitory effects on enzymes critical for cellular functions, such as dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis. This enzyme is essential for the proliferation of cells, including immune cells, making inhibitors potential candidates for immunosuppressive agents (Knecht & Löffler, 1998).
Analytical Applications
Derivatives of this compound have been identified and characterized for analytical purposes, such as identifying psychoactive substances. These studies contribute to understanding the chemical profiles of substances that may have legal or health implications (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Corrosion Inhibition
Research has also explored the use of phenylacrylamide derivatives as corrosion inhibitors, particularly for protecting metals in acidic environments. These studies provide insights into designing more effective and environmentally friendly corrosion inhibitors for industrial applications (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
Sensor Technology
The molecular imprinting approach has been used to create polymeric membranes with recognition sites for specific molecules, demonstrating the potential of this compound derivatives in sensor technology. These membranes can detect target molecules at low concentrations, offering applications in environmental monitoring and healthcare (Piletsky, Piletskaya, Panasyuk, El'skaya, Levi, Karube, & Wulff, 1998).
Propiedades
IUPAC Name |
(E)-N-[4-(diethylamino)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-21(4-2)18-13-11-17(12-14-18)20-19(22)15-10-16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,20,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCWBZUTYUSAGH-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,4S*)-4-cyclopropyl-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5574260.png)

![1-(5-methyl-2-furyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5574276.png)
![2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5574284.png)
![2,3,4,7,8,9,10,11-octahydro-1H,12H-cyclohepta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B5574289.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5574323.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5574343.png)
![8-butyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5574357.png)

![ethyl 5-({[(2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5574373.png)

![2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5574385.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5574387.png)
